1-(2,2-difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-Difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a fluorinated organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of difluoroethyl and difluoromethyl groups attached to a pyrazole ring. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Preparation Methods
The difluoromethyl group is then introduced via difluoromethylation reactions, often using reagents such as difluoromethyl iodide or difluoromethyl sulfone .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl or difluoromethyl groups, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,2-Difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in various chemical research fields.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between fluorinated compounds and biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression .
Comparison with Similar Compounds
Similar compounds to 1-(2,2-difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine include other fluorinated pyrazoles, such as:
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: This compound also contains a difluoromethyl group and is used in similar applications.
2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethanol: Another fluorinated pyrazole with applications in organic synthesis.
4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol: Used as an intermediate in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated pyrazoles .
Properties
Molecular Formula |
C10H11F4N5 |
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Molecular Weight |
277.22 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H11F4N5/c11-9(12)6-18-5-7(3-17-18)15-4-8-1-2-16-19(8)10(13)14/h1-3,5,9-10,15H,4,6H2 |
InChI Key |
JMXFVMZIYARLQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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